1-METHYL-3-{[8-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-3-{[8-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-{[8-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a pyrazole precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-{[8-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.
Major Products
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-METHYL-3-{[8-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[8-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrazole ring can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-3-{[8-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID: Similar in structure but with different substituents on the pyrazole or quinoline rings.
Quinoline derivatives: Compounds like quinine and chloroquine, which have similar quinoline moieties but different functional groups.
Pyrazole derivatives: Compounds such as celecoxib, which have a pyrazole ring but different substituents.
Uniqueness
This compound is unique due to its specific combination of a quinoline and pyrazole moiety. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-methyl-3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-3-6-11-7-4-8-19(14(10)11)15(20)13-12(16(21)22)9-18(2)17-13/h3,5-6,9H,4,7-8H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRECRVFHNSMWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=NN(C=C3C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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